molecular formula C19H20N2O3 B2430187 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 164410-71-3

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B2430187
CAS RN: 164410-71-3
M. Wt: 324.38
InChI Key: DKIRZUDRSLZVFW-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Antimicrobial Activities

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been synthesized and utilized as a starting product for the synthesis of S-nucleoside and C-nucleoside analogues. These compounds exhibited antimicrobial activities, and their structures were confirmed by elemental and spectral analysis results (Ghoneim, El-Farargy, & Abdelaziz, 2014).

Crystallographic Analysis

The crystal structures of this compound, among others, have been determined using X-ray diffraction techniques. The crystal packing is stabilized by hydrogen bonds, and the crystals display a triclinic structure (Sharma et al., 2015).

Applications in Medicinal Chemistry

Antimicrobial Properties

A series of 3-amino-2,2-dialcoxy-7,7-dimethyl-5-oxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitriles were synthesized by oxidative difunctionalization of this compound, and these compounds showed promising antibacterial and antifungal activities (Nagamani et al., 2019).

Antibacterial Effects

The antibacterial effects of newly designed 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives were evaluated against various bacterial strains, with some derivatives showing strong antibacterial effects. This suggests potential applications in the development of new antibacterial drugs (Moshafi et al., 2016).

Green Chemistry and Innovative Methodologies

Ultrasound-assisted Synthesis

The compound and its derivatives were synthesized under green conditions using ultrasound irradiations and green catalysts. These synthesized compounds showed potent in-vitro anti-inflammatory activity, marking a sustainable and eco-friendly approach to drug synthesis (Chavan et al., 2021).

Nanocatalysis

In another eco-friendly approach, CoFe2O4 nanoparticles were used as a catalyst for the synthesis of this compound's derivatives. This method is notable for its sustainability, use of aqueous medium, high yields, and the economical aspect of the catalyst being recoverable and reusable (Rajput & Kaur, 2013).

properties

IUPAC Name

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2)8-13(22)17-15(9-19)24-18(21)12(10-20)16(17)11-6-4-5-7-14(11)23-3/h4-7,16H,8-9,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIRZUDRSLZVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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